molecular formula C15H12F3NO B13124178 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone

Cat. No.: B13124178
M. Wt: 279.26 g/mol
InChI Key: IYINOXIKOXORQM-UHFFFAOYSA-N
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Description

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone, also referred to as compound 1, is a synthetic organic compound notable for its trifluoromethyl group and its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H12F3N
  • Molecular Weight : 273.26 g/mol
  • CAS Number : 2378626-29-8

The presence of the trifluoromethyl group is significant as it enhances lipophilicity and can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that compounds containing trifluoromethyl groups exhibit various antimicrobial activities. For instance, a study highlighted that derivatives with this substituent showed selective activity against Chlamydia species, suggesting potential for developing targeted treatments against bacterial infections .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1N. meningitidis64 μg/mL
1H. influenzae32 μg/mL

The findings indicate that while these compounds are less potent than established antibiotics like penicillin, they present a promising avenue for further development due to their unique mechanism of action.

Anticancer Activity

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives designed from similar scaffolds demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating significant anti-proliferative effects .

CompoundCell LineIC50 (μM)Mechanism of Action
15aHepG20.76Induces apoptosis via caspase activation
15aMCF-71.08VEGFR-2 inhibition

These studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies

  • Antichlamydial Activity : A study indicated that compounds with similar structures were effective in inhibiting Chlamydia growth by disrupting essential metabolic pathways. This was evidenced by immunofluorescent staining showing altered cell morphology in treated samples compared to controls .
  • Anticancer Studies : In another research effort, derivatives were tested against HepG2 and MCF-7 cells, where one derivative demonstrated a high selectivity index and significant induction of apoptosis, showcasing its potential as an anticancer agent .

Safety and Toxicology

Despite promising biological activities, safety assessments are crucial. Preliminary data suggest that compounds in this class may cause skin irritation and eye damage upon exposure. Therefore, handling precautions should be observed when working with these chemicals in laboratory settings .

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone

InChI

InChI=1S/C15H12F3NO/c1-10(20)13-7-2-3-8-14(13)19-12-6-4-5-11(9-12)15(16,17)18/h2-9,19H,1H3

InChI Key

IYINOXIKOXORQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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